molecular formula C18H20N4O3S B6537709 N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021255-05-9

N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Cat. No. B6537709
CAS RN: 1021255-05-9
M. Wt: 372.4 g/mol
InChI Key: FFXCFBIVIGUHKM-UHFFFAOYSA-N
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Description

N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is 372.12561169 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{6-[({[(2-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments under mild conditions. Key features include functional group tolerance and environmentally benign organoboron reagents. The compound likely serves as an organoboron reagent in SM coupling reactions .

Mechanism::

Free Radical Reactions

The compound’s structure suggests potential reactivity at the benzylic position. For instance, it could participate in free radical reactions. N-bromosuccinimide (NBS) is commonly used in such reactions, where it generates succinimidyl radicals that abstract hydrogen atoms from adjacent positions .

Drug Design and Delivery

Boronic acids and their esters, including our compound, are promising for drug design and delivery. However, their stability in water remains a challenge. Researchers explore modifications to enhance stability while maintaining boron’s unique properties .

properties

IUPAC Name

N-[6-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-14-5-3-2-4-13(14)10-19-16(23)11-26-17-9-8-15(21-22-17)20-18(24)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXCFBIVIGUHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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